Fmoc-alpha-methyl-D-Ser
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Overview
Description
Fmoc-alpha-methyl-D-Serine is a derivative of serine, an amino acid, where the alpha carbon is methylated and the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under basic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-alpha-methyl-D-Serine typically involves the protection of the amino group of alpha-methyl-D-serine with the Fmoc group. This can be achieved by reacting alpha-methyl-D-serine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) as the protecting agent .
Industrial Production Methods
Industrial production of Fmoc-alpha-methyl-D-Serine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the Fmoc protection step .
Chemical Reactions Analysis
Types of Reactions
Fmoc-alpha-methyl-D-Serine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
Chemistry
Fmoc-alpha-methyl-D-Serine is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protecting group for the amino group in peptide synthesis .
Biology
In biological research, Fmoc-alpha-methyl-D-Serine is used to study protein structure and function. It is incorporated into peptides to investigate the effects of methylation on protein folding and stability .
Medicine
In medicinal chemistry, Fmoc-alpha-methyl-D-Serine is used in the development of peptide-based drugs. Its incorporation into therapeutic peptides can enhance their stability and bioavailability .
Industry
In the pharmaceutical industry, Fmoc-alpha-methyl-D-Serine is used in the large-scale synthesis of peptide drugs. Its use in automated peptide synthesizers allows for the efficient production of high-purity peptides .
Mechanism of Action
The mechanism of action of Fmoc-alpha-methyl-D-Serine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation .
Comparison with Similar Compounds
Similar Compounds
Fmoc-alpha-methyl-L-Serine: Similar to Fmoc-alpha-methyl-D-Serine but with the L-configuration.
Fmoc-alpha-methyl-D-Threonine: Another methylated amino acid with an Fmoc protecting group.
Uniqueness
Fmoc-alpha-methyl-D-Serine is unique due to its D-configuration, which can impart different structural and functional properties to peptides compared to its L-counterpart. The methylation at the alpha position also provides additional steric hindrance, which can influence the folding and stability of the resulting peptides .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-19(11-21,17(22)23)20-18(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16,21H,10-11H2,1H3,(H,20,24)(H,22,23)/t19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTSLFSLVWJFCO-LJQANCHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CO)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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